Ethyl 3-(bromomethyl)phenoxyacetate
CAS No.: 74232-79-4
Cat. No.: VC7998004
Molecular Formula: C11H13BrO3
Molecular Weight: 273.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 74232-79-4 |
|---|---|
| Molecular Formula | C11H13BrO3 |
| Molecular Weight | 273.12 g/mol |
| IUPAC Name | ethyl 2-[3-(bromomethyl)phenoxy]acetate |
| Standard InChI | InChI=1S/C11H13BrO3/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-6H,2,7-8H2,1H3 |
| Standard InChI Key | FGQCYQBPCJMPCS-UHFFFAOYSA-N |
| SMILES | CCOC(=O)COC1=CC=CC(=C1)CBr |
| Canonical SMILES | CCOC(=O)COC1=CC=CC(=C1)CBr |
Introduction
Synthesis and Preparation Methods
Key Synthetic Routes
The compound is typically synthesized via bromination of ethyl phenoxyacetate derivatives. Common methods include:
Example Procedure:
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Bromination: Ethyl phenoxyacetate is treated with NBS in CCl₄ under radical initiation (AIBN) to achieve benzylic bromination .
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Purification: Flash chromatography (EtOAc/hexane) isolates the product .
Physical and Chemical Properties
Key Properties
Reactivity
The bromomethyl group enables nucleophilic substitution (e.g., with amines, thiols) and reduction (e.g., LiAlH₄ → methyl group) .
Applications in Research and Industry
Pharmaceutical Intermediates
Ethyl 3-(bromomethyl)phenoxyacetate serves as a precursor for:
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Anticancer agents: Analogous bromomethyl derivatives show cytotoxicity against cancer cell lines.
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Antimicrobial agents: Substituted products exhibit activity against Staphylococcus aureus and Escherichia coli .
Material Science
The compound is used in synthesizing functional polymers or covalent inhibitors for enzyme-targeted therapies .
Biological Activity and Mechanisms
Antimicrobial Mechanisms
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Bacterial inhibition: Disruption of membrane integrity via alkylation .
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Fungal inhibition: Interference with ergosterol biosynthesis .
Comparative Analysis with Related Compounds
Future Directions
Research opportunities include:
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Chiral Synthesis: Developing enantiomerically pure derivatives for targeted therapies.
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Green Chemistry: Optimizing bromination with sustainable catalysts.
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